2-Tert-butylquinoxaline
Overview
Description
2-Tert-butylquinoxaline is a chemical compound with the molecular formula C12H14N2 . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .
Molecular Structure Analysis
The molecular structure of 2-Tert-butylquinoxaline can be analyzed using various techniques such as electron diffraction . This method enables the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
Quinoxalines, including 2-Tert-butylquinoxaline, have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications . The reactivity of quinoxalines has been explored in various synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups .
Scientific Research Applications
Chemoselective tert-Butoxycarbonylation Reagent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, closely related to 2-tert-butylquinoxaline, has been utilized as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. This application is significant in organic chemistry for protecting amine and phenol groups during synthesis processes (Ouchi et al., 2002).
Antioxidant Use and Environmental Occurrence : Synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol and related structures, are used to retard oxidative reactions in various products. These SPAs, due to their widespread use, have been detected in different environmental matrices and human samples. The research highlights the need for understanding the environmental and health impacts of these compounds (Liu & Mabury, 2020).
Cell Death Induction in Cancer Research : A study on 2-tert-butyl-4-hydroquinone (TBHQ), another phenolic compound similar to 2-tert-butylquinoxaline, found it to be cytotoxic in human monocytic leukemia cells. This suggests potential applications in cancer research, particularly in studying the mechanisms of cell death (Okubo et al., 2003).
Cytotoxicity and Protective Effects in Endothelial Cells : The protective effects of thymoquinone against TBHQ-induced cytotoxicity in human umbilical vein endothelial cells have been investigated. Understanding these interactions can provide insights into the potential therapeutic applications of these compounds (Karimi et al., 2019).
Cancer Research - Chemoprotective and Carcinogenic Effects : Research on tert-butylhydroquinone (tBHQ) highlights its dual nature, exhibiting both chemoprotective and carcinogenic effects. This paradoxical behavior is crucial in cancer research, especially in understanding how antioxidants can influence cancer pathways (Gharavi et al., 2007).
- ylococcal agent. This research opens avenues for the use of these compounds in healthcare settings for combating bacterial infections (Ooi et al., 2013).
Applications in Cardiovascular Health : A study on tert-butylhydroquinone (tBHQ) found its potential in lowering blood pressure in hypertension-induced mice via the proteasome-PTEN-Akt-eNOS pathway. This indicates possible applications in cardiovascular health and hypertension management (Xu et al., 2016).
Catalytic Autoxidation Studies : Research involving the catalytic autoxidation of substituted phenols, including compounds like 2,6-di-tert-butylphenol, provides insights into the chemical processes and potential industrial applications of these antioxidants (Musie et al., 2001).
Synthesis and Spectral Analysis : The synthesis of tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its complexes with bivalent metals showcases the chemical versatility of these compounds and their potential applications in material science and spectroscopy (Efimova et al., 2008).
Drug Metabolism and Signal Transduction Pathways in Liver : A study on tert-butylhydroquinone (tBHQ) revealed changes in gene expression related to drug metabolism and signal transduction pathways in the liver. This research contributes to understanding the biological effects and potential therapeutic applications of tBHQ in liver health and disease management (Shintyapina et al., 2017).
Future Directions
Quinoxalines, including 2-Tert-butylquinoxaline, have been the subject of extensive research due to their wide range of applications . Future research may focus on developing more efficient synthetic strategies, exploring their reactivity, and investigating their potential applications in various fields .
properties
IUPAC Name |
2-tert-butylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXSHBZOILNLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406096 | |
Record name | 2-tert-butylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butylquinoxaline | |
CAS RN |
18503-48-5 | |
Record name | 2-tert-butylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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